methyl 1-{3-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]propanoyl}piperidine-4-carboxylate methyl 1-{3-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]propanoyl}piperidine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 1040669-30-4
VCID: VC11968340
InChI: InChI=1S/C20H25N3O5S2/c1-14-3-6-17(7-4-14)30(26,27)22-20-21-16(13-29-20)5-8-18(24)23-11-9-15(10-12-23)19(25)28-2/h3-4,6-7,13,15H,5,8-12H2,1-2H3,(H,21,22)
SMILES: CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CCC(=O)N3CCC(CC3)C(=O)OC
Molecular Formula: C20H25N3O5S2
Molecular Weight: 451.6 g/mol

methyl 1-{3-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]propanoyl}piperidine-4-carboxylate

CAS No.: 1040669-30-4

Cat. No.: VC11968340

Molecular Formula: C20H25N3O5S2

Molecular Weight: 451.6 g/mol

* For research use only. Not for human or veterinary use.

methyl 1-{3-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]propanoyl}piperidine-4-carboxylate - 1040669-30-4

Specification

CAS No. 1040669-30-4
Molecular Formula C20H25N3O5S2
Molecular Weight 451.6 g/mol
IUPAC Name methyl 1-[3-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]propanoyl]piperidine-4-carboxylate
Standard InChI InChI=1S/C20H25N3O5S2/c1-14-3-6-17(7-4-14)30(26,27)22-20-21-16(13-29-20)5-8-18(24)23-11-9-15(10-12-23)19(25)28-2/h3-4,6-7,13,15H,5,8-12H2,1-2H3,(H,21,22)
Standard InChI Key LEEGBKLOTVKENA-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CCC(=O)N3CCC(CC3)C(=O)OC
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CCC(=O)N3CCC(CC3)C(=O)OC

Introduction

Methyl 1-{3-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]propanoyl}piperidine-4-carboxylate is a complex organic compound featuring a piperidine ring, a thiazole moiety, and a sulfonamide group. Its molecular formula is C20H25N3O5S2, with a molecular weight of 451.6 g/mol . This compound belongs to the broader class of sulfonamides, known for their diverse biological activities.

Structural Features and Biological Activity

The structural features of this compound include multiple functional groups such as an amide and a sulfonamide, contributing to its potential pharmacological properties. The presence of the thiazole ring enhances its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry. The sulfonamide group can mimic natural substrates, allowing for inhibition of enzyme activity, while the thiazole ring may enhance binding affinity to proteins through hydrophobic interactions.

Synthesis and Analogues

The synthesis of methyl 1-{3-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]propanoyl}piperidine-4-carboxylate typically involves several steps, highlighting the complexity of synthesizing this compound and its potential analogs. Compounds with similar structures often exhibit varying degrees of biological activity based on their substituents and functional groups. For example, analogues like N-(2H-1,3-benzodioxol-5-yl)-3-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]propanamide and N-[(4-fluorophenyl)methyl]-3-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]propanamide incorporate different ring systems and substituents, which can enhance hydrophobic interactions or reactivity.

Potential Applications

This compound has potential applications in various fields, particularly in antimicrobial and anticancer research, due to its ability to interact effectively with biological targets. The unique combination of thiazole and sulfonamide functionalities allows it to mimic natural substrates and enhance binding affinity to proteins, potentially leading to enhanced efficacy compared to simpler analogs.

Data Table: Structural Features and Analogues

Compound NameStructural FeaturesUnique Aspects
Methyl 1-{3-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]propanoyl}piperidine-4-carboxylatePiperidine ring, thiazole moiety, sulfonamide groupEnhances biological activity through hydrophobic interactions
N-(2H-1,3-benzodioxol-5-yl)-3-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]propanamideContains a benzodioxole ringEnhances hydrophobic interactions
N-[(4-fluorophenyl)methyl]-3-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]propanamideIncorporates a fluorine substituentFluorine enhances reactivity
2-(4-chlorobenzenesulfonamido)-N-(1,3-thiazol-2-yl)benzamideContains a chlorine substituentChlorine increases reactivity
2-(4-nitrobenzenesulfonamido)-N-(1,3-thiazol-2-yl)benzamideIncorporates a nitro groupNitro group may enhance biological activity

Research Findings and Future Directions

Research findings indicate that compounds with similar structures to methyl 1-{3-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]propanoyl}piperidine-4-carboxylate exhibit significant biological activity. Future studies should focus on optimizing the synthesis process and exploring the therapeutic potential of this compound and its analogues. The presence of specific substituents such as methyl and thiazole rings distinguishes this compound from its analogs, influencing its chemical stability, solubility, and interaction profiles with biological targets.

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